{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride
Description
{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride is a secondary amine hydrochloride salt featuring a thiophene core substituted with a 2-methylphenyl group. The compound is typically stored at room temperature and synthesized with high purity (≥95%) for research use .
Properties
IUPAC Name |
N-[[5-(2-methylphenyl)thiophen-2-yl]methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NS.ClH/c1-11(2)16-10-13-8-9-15(17-13)14-7-5-4-6-12(14)3;/h4-9,11,16H,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXMXSPUJWDNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(S2)CNC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-94-5 | |
| Record name | 2-Thiophenemethanamine, N-(1-methylethyl)-5-(2-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride functions as a norepinephrine-dopamine reuptake inhibitor. It interacts with norepinephrine and dopamine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft. This compound does not significantly affect serotonin reuptake. The interaction with norepinephrine and dopamine transporters is crucial for its stimulant effects, which are similar to those of methamphetamine.
Cellular Effects
This compound influences various cellular processes, particularly in neurons. It enhances neurotransmitter release, leading to increased neuronal activity. This compound affects cell signaling pathways by modulating the levels of norepinephrine and dopamine, which are critical for synaptic transmission and neuronal communication. Additionally, it can impact gene expression related to neurotransmitter synthesis and degradation, thereby influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding to norepinephrine and dopamine transporters. By inhibiting these transporters, the compound prevents the reuptake of norepinephrine and dopamine, leading to their accumulation in the synaptic cleft. This results in prolonged neurotransmitter signaling and enhanced neuronal activity. The compound’s structure allows it to fit into the binding sites of these transporters, effectively blocking their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity can diminish due to metabolic degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity. In vitro studies have shown that prolonged exposure can result in neurotoxicity, characterized by oxidative stress and neuronal damage.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound exhibits stimulant effects, increasing locomotor activity and alertness. At higher doses, it can cause adverse effects such as hyperthermia, cardiovascular stress, and neurotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse outcomes.
Metabolic Pathways
This compound is metabolized primarily in the liver. The metabolic pathways involve hydroxylation, demethylation, and deamination. The cytochrome P450 enzyme CYP2C19 plays a significant role in the metabolism of this compound, transforming it into inactive metabolites such as thiophene-2-carboxylic acid. These metabolites are then excreted in the urine.
Transport and Distribution
Within cells and tissues, this compound is transported via passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is distributed throughout the body, with higher concentrations observed in the brain, liver, and kidneys. Transporters and binding proteins facilitate its localization and accumulation in specific tissues.
Subcellular Localization
This compound is primarily localized in the cytoplasm of neurons. It can also be found in synaptic vesicles, where it influences neurotransmitter release. The compound’s activity is modulated by post-translational modifications, such as phosphorylation, which can affect its binding affinity and function. Targeting signals within the compound’s structure direct it to specific subcellular compartments, ensuring its proper localization and activity.
Biological Activity
The compound {[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride , also known by its CAS number 1221725-94-5 , is a synthetic organic compound with potential biological activity. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20ClNS
- Molecular Weight : 281.84 g/mol
- CAS Number : 1221725-94-5
- IUPAC Name : N-{[5-(2-methylphenyl)-2-thienyl]methyl}-2-propanamine hydrochloride
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H20ClNS |
| Molecular Weight | 281.84 g/mol |
| CAS Number | 1221725-94-5 |
| IUPAC Name | N-{[5-(2-methylphenyl)-2-thienyl]methyl}-2-propanamine hydrochloride |
The biological activity of this compound is primarily attributed to its structural features, which include a thiophene ring and a secondary amine group. These groups are known to interact with various biological targets, potentially influencing neurotransmitter systems and exhibiting anti-cancer properties.
Pharmacological Effects
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene moiety is often linked to enhanced anti-tumor activity due to its ability to interfere with cellular signaling pathways.
- Neurotransmitter Modulation : The amine component suggests potential interactions with neurotransmitter receptors, possibly affecting dopaminergic and serotonergic pathways. This could make the compound a candidate for further research in treating neurological disorders.
- Antimicrobial Properties : Some related compounds have shown promising antibacterial and antifungal activities, indicating that this compound may also possess similar properties.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of thiophene compounds can inhibit the growth of cancer cells such as HeLa and MCF-7. The mechanism often involves inducing apoptosis through mitochondrial pathways.
- Neuropharmacological Studies : Research on structurally similar compounds has shown modulation of serotonin receptors, leading to anxiolytic effects in animal models. Further exploration is needed to determine if this compound exhibits similar effects.
- Antimicrobial Testing : Comparative studies have indicated that thiophene derivatives can outperform traditional antibiotics against resistant strains of bacteria, suggesting a potential for development into new antimicrobial agents.
Table 2: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Antipsychotic Potential
Research indicates that compounds similar to {[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride may exhibit antidepressant and antipsychotic properties. The thiophene ring structure is known to interact with various neurotransmitter systems, making it a candidate for further exploration in drug development .
Case Study: Synthesis and Activity
A study synthesized derivatives of this compound and evaluated their binding affinity to serotonin receptors. Results showed promising activity, suggesting potential for treating mood disorders .
Materials Science
Conductive Polymers
The incorporation of thiophene derivatives into polymer matrices has been explored for creating conductive materials. The unique electronic properties of thiophenes can enhance the conductivity of polymers, making them suitable for applications in organic electronics .
Case Study: Polymer Blends
Research demonstrated that blending this compound with polystyrene led to improved electrical conductivity and thermal stability, indicating its potential use in electronic devices .
Analytical Chemistry
Chromatographic Applications
Due to its distinct chemical structure, this compound can serve as a reference standard in chromatographic methods for analyzing similar compounds. Its stability and purity make it an ideal candidate for quality control in pharmaceutical formulations .
Case Study: HPLC Method Development
A high-performance liquid chromatography (HPLC) method was developed using this compound as a standard to quantify related substances in drug formulations. The method demonstrated high accuracy and reproducibility, validating its use in analytical settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: 2-Methylphenyl vs. 3-Methylphenyl/4-Methylphenyl Thiophene Derivatives
- [5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride (CAS 1221724-39-5): Differs in the methyl group position (meta vs. ortho on the phenyl ring). Exhibits similar molecular weight (281.84 g/mol) and formula (C15H18ClNS) but may show altered crystallinity due to steric effects .
[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride (CAS 1209619-87-3) :
Halogen-Substituted Analogs
- Fluorine’s small size and high electronegativity may enhance binding affinity to targets like serotonin receptors . Molecular weight increases slightly (~280.81 g/mol) due to fluorine substitution .
Heterocycle Variations
- [5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride: Replaces thiophene-phenyl with an isoxazole-thiophene hybrid. Used in high-throughput screening for CNS-targeted drug discovery .
Thiophene fentanyl hydrochloride :
Physicochemical and Pharmacological Properties
Physicochemical Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
